molecular formula C11H12N4O B2704109 4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 116482-02-1

4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2704109
CAS No.: 116482-02-1
M. Wt: 216.244
InChI Key: VCODNHFMRYELID-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinolinone family, characterized by a fused pyrazole-quinoline scaffold. Its structure includes a methyl group at position 1 and an amino group at position 4, which influence both synthetic pathways and biological activities. Derivatives of this core structure have been explored for diverse therapeutic applications, including Alzheimer’s disease, cancer, and antiviral agents .

Properties

IUPAC Name

4-amino-1-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15-11-6(5-13-15)10(12)9-7(14-11)3-2-4-8(9)16/h5H,2-4H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCODNHFMRYELID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC3=C(C(=O)CCC3)C(=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Molecular Properties

  • Substituent Effects: Position 1: Methyl (target) vs. phenyl (QW-2742) or 3-fluorophenyl (QW-8069). Position 4: Amino group (target) vs. hydroxy or methoxy groups (e.g., 55E, 65A). Amino groups may facilitate hydrogen bonding in enzyme inhibition . Position 7: Methyl (target) vs. dimethyl (e.g., 6VK) or trimethyl (e.g., 3,7,7-trimethyl-...). Bulky groups increase steric hindrance but improve metabolic stability .

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₂H₁₄N₄O 242.27 1-Me, 4-NH₂
QW-2742 (4-Amino-1-Ph) C₁₆H₁₄N₄O 278.31 1-Ph, 4-NH₂
6VK C₂₀H₂₂N₄O 334.42 3-Cyclopropyl, 4-Ph, 7,7-diMe
65A C₁₉H₂₀N₂O₂ 316.38 2-MeO, 4-Ph, 7,7-triMe

Table 3: Docking Scores for Selected Analogues

PDB Ligand ID Compound BACE-1 ΔG (kcal/mol) γ-Secretase ΔG (kcal/mol)
65A 4-(2-MeO-Ph)-... -8.9 -8.7
6VK 3-Cyclopropyl-... -9.2 -8.6
6VL 4-Ethyl-... -7.0 -8.1

Computational Insights

  • Conformational Stability : B3LYP/6-31G* calculations reveal that substituents like cyclopropyl (6VK) stabilize low-energy conformers, enhancing binding .
  • Hydrogen Bonding: Amino groups at position 4 form critical interactions with catalytic dyads in BACE-1 and Mpro, as seen in molecular dynamics simulations .

Biological Activity

4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug discovery and development.

  • IUPAC Name : this compound
  • CAS Number : 116482-02-1
  • Molecular Formula : C11H12N4O
  • Molecular Weight : 216.244 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:

  • Molecular Targets : It targets enzymes and receptors associated with cell proliferation and apoptosis.
  • Pathways Involved : Notably, it modulates the PI3K/Akt and MAPK signaling pathways, leading to the inhibition of cell growth and induction of apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • A study demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis through modulation of the aforementioned pathways .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties. In vitro studies have reported that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .

Antimicrobial Activity

Preliminary evaluations suggest potential antimicrobial effects against various pathogens. The structure of pyrazoloquinoline derivatives is essential for their antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of amino and methyl groups enhances chemical reactivity and biological activity.
  • Modifications in the pyrazoloquinoline structure can lead to variations in potency against specific targets .

Comparative Analysis with Related Compounds

To further illustrate the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameBiological ActivityKey Features
Pyrazolo[3,4-d]pyrimidineAnticancerSimilar structural features but different activity profiles
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAnticancerKnown for potent anticancer effects
Indole DerivativesVarious activitiesShare structural similarities but differ in target specificity

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vitro Studies : Demonstrated significant inhibition of cancer cell lines with IC50 values comparable to established anticancer drugs.
  • In Vivo Models : Animal studies indicated reduced tumor growth rates when treated with this compound compared to control groups .

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